Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate, with the molecular formula C₆H₉NO₄ and a molecular weight of 159.14 g/mol, is a compound characterized by its hydroxyimino functional group and a keto acid structure. It is soluble in various solvents and exhibits a high degree of bioavailability, making it a subject of interest in both synthetic chemistry and biological research .
The presence of the oxime functional group (C=N-OH) suggests EPO might be a valuable intermediate in the synthesis of other organic compounds. Oximes can participate in various reactions, such as cyclizations, rearrangements, and conversions to ketones or aldehydes [].
EPO's structural similarity to pyruvate, a key intermediate in cellular metabolism, raises possibilities for research in biochemistry. Pyruvate serves as a substrate for various enzymes and plays a crucial role in energy production. Studying how cells interact with EPO could provide insights into cellular processes and potentially lead to the development of new drugs.
Some oxime derivatives possess interesting properties, such as the ability to form crystals or gels. While research on EPO for this purpose is not documented, further investigation might reveal potential applications in material science.
These reactions highlight its versatility as a building block in organic synthesis .
Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate has shown potential biological activities, including:
The compound's interactions with biological systems are still under exploration, necessitating more detailed studies to elucidate its mechanisms of action.
Several methods can be employed to synthesize Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate:
These methods provide various pathways for obtaining the compound, each with specific advantages regarding yield and purity .
Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate has several applications:
Interaction studies involving Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate focus on its binding affinities and effects on various biological targets. Initial findings suggest that it may interact with enzymes involved in metabolic pathways, potentially influencing the efficacy of other therapeutic agents. Further studies are needed to fully understand these interactions and their implications for drug design and therapy .
Several compounds share structural similarities with Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate. Here is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index | Key Features |
|---|---|---|---|
| (Z)-Methyl 2-(hydroxyimino)-3-oxopentanoate | 289882-13-9 | 0.91 | Contains a methyl group instead of ethyl. |
| Ethyl 2-(methoxyimino)-4-oxopentanoate | 82874-96-2 | 0.82 | Features a methoxy group; different carbon chain length. |
| Methyl 2-(hydroxyimino)hexanoate | 10409-25-3 | 0.80 | Longer carbon chain; altered biological properties. |
Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate stands out due to its specific hydroxyimino configuration and unique reactivity profile, which may enhance its potential applications in medicinal chemistry compared to these similar compounds .